

An In-depth Technical Guide to the Physical Properties of 2-Methyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloctane

Cat. No.: B1294640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctane is a branched-chain alkane with the chemical formula C₉H₂₀.^{[1][2]} It is a structural isomer of nonane. As a colorless and flammable liquid, **2-methyloctane** is a component of some fuels and lubricants and can be used as a solvent in various chemical processes.^[2] Its branched structure influences its physical properties, distinguishing it from its straight-chain counterpart, n-nonane. This guide provides a comprehensive overview of the core physical properties of **2-methyloctane**, supported by tabulated data and general experimental methodologies.

Core Physical Properties

The physical characteristics of **2-methyloctane** are well-documented across various chemical databases. These properties are crucial for its application in research and industry, influencing its behavior as a solvent, its performance in fuel blends, and its handling and storage requirements.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical properties of **2-methyloctane**. The values presented are a synthesis of data from multiple sources to provide a reliable reference.

Property	Value	Units
Molecular Formula	C9H20	-
Molecular Weight	128.26	g/mol
Density	0.713 - 0.718	g/mL at 20°C
Boiling Point	143 - 144	°C
Melting Point	-80.1 to -80.3	°C
Refractive Index	1.403	at 20°C
Vapor Pressure	6.21	mmHg at 25°C
Solubility	Insoluble in water; Soluble in ether, benzene, acetone, alcohol. ^{[3][4]}	-

Experimental Protocols

While specific experimental reports detailing the determination of **2-methyloctane**'s physical properties are not readily available, standard organic chemistry laboratory procedures are employed for such measurements. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.^[5]

Methodology:

- A small amount of **2-methyloctane** (less than 0.5 mL) is placed in a small test tube.^[5]
- A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
- The test tube assembly is attached to a thermometer.

- The entire setup is heated in a Thiele tube containing mineral oil to ensure uniform heating.
[\[5\]](#)
- Heating continues until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[5\]](#)

Measurement of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or by direct mass and volume measurements.[\[6\]](#)[\[7\]](#)

Methodology:

- An empty, dry 10 mL graduated cylinder is weighed using an electronic balance.[\[8\]](#)
- A specific volume of **2-methyloctane** (e.g., 5-10 mL) is added to the graduated cylinder, and the volume is precisely recorded.
- The graduated cylinder containing the **2-methyloctane** is reweighed.
- The mass of the **2-methyloctane** is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
- The density is then calculated by dividing the mass of the liquid by its volume.[\[7\]](#)

Measurement of Refractive Index

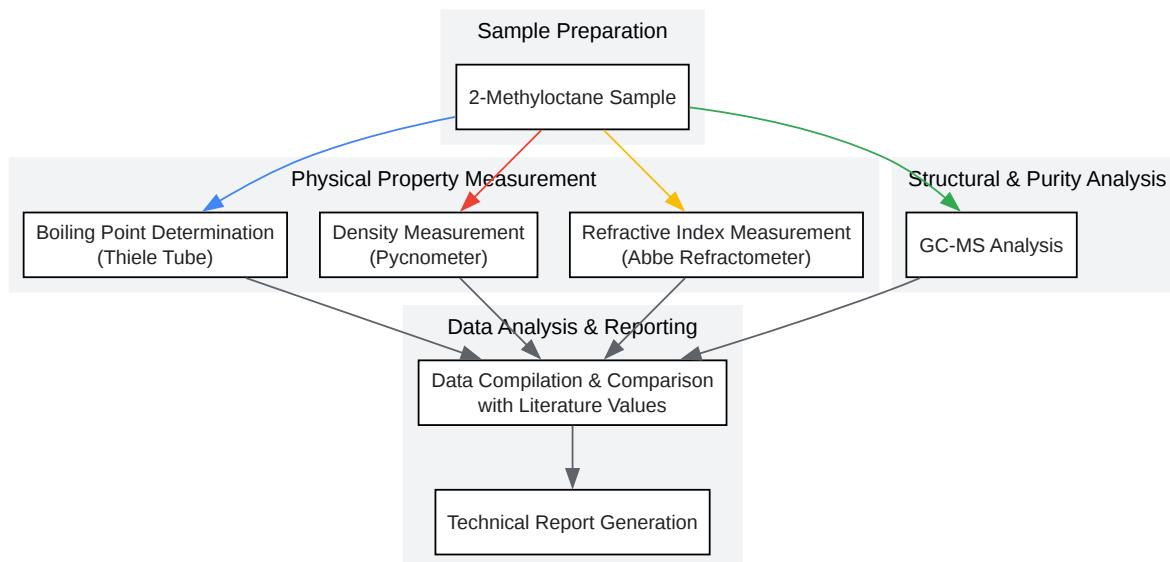
The refractive index of a substance is a measure of how much light bends as it passes through the material. An Abbe refractometer is a standard instrument for this measurement.[\[9\]](#)

Methodology:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[10]
- A few drops of **2-methyloctane** are placed on the lower prism.
- The prisms are closed to spread the liquid sample into a thin film.
- Light is passed through the sample, and the telescope is adjusted to bring the boundary between the light and dark regions into focus.
- The compensator is adjusted to remove any color fringes.
- The crosshairs are aligned with the light-dark boundary, and the refractive index is read from the scale.[10]

Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a pure substance like **2-methyloctane**, it is used to confirm its purity and molecular weight.[2]


Methodology:

- A dilute solution of **2-methyloctane** in a volatile solvent is prepared.
- A small volume of the sample is injected into the gas chromatograph.
- The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.[11]
- The separated components then enter the mass spectrometer, where they are ionized and fragmented.
- The mass spectrometer measures the mass-to-charge ratio of the fragments, producing a mass spectrum.

- The resulting mass spectrum can be compared to a library of known spectra to confirm the identity of **2-methyloctane**, and the gas chromatogram can be used to assess its purity.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound such as **2-methyloctane**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the physical and structural characterization of **2-Methyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. All about Solubility of Alkanes [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. calnesis.com [calnesis.com]
- 7. homesciencetools.com [homesciencetools.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.weber.edu [faculty.weber.edu]
- 10. davjalandhar.com [davjalandhar.com]
- 11. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Methyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294640#physical-properties-of-2-methyloctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com